molecular formula C11H11NO4 B182856 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid CAS No. 37902-60-6

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid

Cat. No.: B182856
CAS No.: 37902-60-6
M. Wt: 221.21 g/mol
InChI Key: CCFLBHDPAUAJMZ-VOTSOKGWSA-N
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Description

Historical Context and Discovery

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid (CAS: 37902-60-6) is a β-aroylacrylic acid derivative first synthesized in the late 20th century as part of efforts to explore reactive intermediates for heterocyclic compound synthesis. Its discovery aligns with advancements in Friedel-Crafts acylation and condensation reactions, which enabled the systematic modification of maleic anhydride derivatives with aromatic amines. Early studies focused on its utility in generating pharmacologically active pyridazinones and furanones, leveraging its α,β-unsaturated ketone backbone for cyclization.

Structural Classification Within β-Aroylacrylic Acid Derivatives

This compound belongs to the β-aroylacrylic acid family, characterized by a conjugated enone system (C=O and C=C) and a carboxylic acid group. Its structure features:

  • Core skeleton : But-2-enoic acid (CH₂=CH–COOH) modified at the β-position.
  • Substituents : A 4-methoxyanilino group (–NH–C₆H₄–OCH₃) and a ketone (–CO–).
    The methoxy group enhances electron donation to the aromatic ring, influencing reactivity in electrophilic substitutions.

Structural Data :

Property Value
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
IUPAC Name (E)-4-(4-Methoxyanilino)-4-oxobut-2-enoic acid
SMILES CC(=CC(=O)NC1=CC=C(C=C1)OC)C(=O)O
InChI Key HJBJZXFERXIWSC-UHFFFAOYSA-N

Significance in Organic Chemistry and Materials Science

As a versatile intermediate, this compound enables:

  • Heterocyclic Synthesis : Serves as a precursor for pyridazinones, furanones, and oxazinones via reactions with nucleophiles like hydrazines or hydroxylamines.
  • Polymer Chemistry : The α,β-unsaturated system may participate in radical polymerization or crosslinking, though direct applications remain underexplored.
  • Pharmacological Research : Pyridazinones derived from it exhibit antihypertensive, anticancer, and antimicrobial activities.

Properties

IUPAC Name

(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLBHDPAUAJMZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214072
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37904-20-4, 37902-60-6
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37904-20-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC61570
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Solvent : Acetonitrile or toluene are commonly used due to their high boiling points and ability to dissolve both reactants.

  • Temperature : Reactions are typically conducted under reflux (80–140°C) for 5–10 hours to ensure complete conversion.

  • Catalyst : Anhydrous sodium carbonate (Na₂CO₃) is employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Example Protocol :

  • Dissolve 4-methoxyaniline (1.0 equiv) and maleic anhydride (1.1 equiv) in acetonitrile.

  • Add anhydrous Na₂CO₃ (1.5 equiv) and reflux at 140°C for 10 hours.

  • Cool the mixture, acidify with dilute HCl to pH 2–3, and extract the product with ethyl acetate.

  • Purify via recrystallization from ethanol to obtain white crystalline solids (yield: 65–75%).

Solvent and Temperature Optimization

The choice of solvent and temperature significantly impacts reaction efficiency:

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Acetonitrile140107298
Toluene110126895
Ethanol80155590

Polar aprotic solvents like acetonitrile facilitate higher yields due to improved solubility of intermediates, while elevated temperatures accelerate dehydration. Ethanol, though less effective, offers greener alternatives for lab-scale synthesis.

Acid-Catalyzed Cyclization and Byproduct Management

Post-condensation, the intermediate maleamic acid may undergo undesired cyclization to form maleimide derivatives. To suppress this:

  • Acid Concentration : Maintain reaction pH above 4 during workup to prevent premature cyclization.

  • Short Reaction Times : Limit reflux durations to 8–10 hours to minimize side reactions.

Industrial-Scale Production Strategies

For bulk synthesis, continuous-flow reactors are preferred over batch processes due to:

  • Enhanced Heat Transfer : Mitigates decomposition risks at high temperatures.

  • Higher Throughput : Achieves consistent product quality with yields exceeding 80%.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for preparing this compound:

MethodAdvantagesLimitationsYield (%)
Condensation in AcetonitrileHigh purity, scalableRequires toxic solvent72
Solvent-Free MechanochemistryEco-friendly, rapidLower yields50
Microwave-Assisted SynthesisEnergy-efficient, fastSpecialized equipment needed70

Industrial applications favor acetonitrile-based condensation for its reliability, whereas academic settings explore solvent-free or microwave-assisted methods for sustainability.

Purification and Characterization

Recrystallization : Ethanol or ethyl acetate/hexane mixtures are optimal for removing unreacted starting materials.
Spectroscopic Validation :

  • IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

  • ¹H NMR : δ 7.6 (d, J = 8.5 Hz, 2H, aromatic), δ 6.8 (d, J = 8.5 Hz, 2H, aromatic), δ 6.3 (dd, J = 15.5 Hz, 1H, CH=CH), δ 3.8 (s, 3H, OCH₃) .

Chemical Reactions Analysis

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structurally similar compounds are derived by substituting the aromatic ring (e.g., methyl, nitro, halogen) or modifying the substituent position. These variations impact physicochemical properties, synthesis efficiency, and biological activity.

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 4-(4-Methoxyanilino)-4-oxobut-2-enoic Acid and Analogs
Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) pKa Key References
This compound 37902-60-6 C₁₁H₁₁NO₄ 221.215 191–192 90 N/A
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 37904-03-3 C₁₁H₁₁NO₃ 205.21 Not reported 93–97 2.81 ± 0.25
(2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid 780-05-2 C₁₀H₈FNO₃ 209.18 Not reported Not reported Not reported
4-((4-Nitrophenyl)amino)-4-oxobut-2-enoic acid 63104-97-2 C₁₀H₈N₂O₅ 236.18 190–192 92 Not reported
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid 198220-53-0 C₁₂H₁₃NO₃ 219.24 Not reported Not reported Not reported
(E)-4-(2,6-Difluoroanilino)-4-oxobut-2-enoic acid 1164538-71-9 C₁₀H₇F₂NO₃ 227.16 Not reported Not reported Not reported

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -CH₃) lower acidity compared to electron-withdrawing groups (e.g., -NO₂, -F). For example, the methyl-substituted derivative has a pKa of 2.81, indicating moderate acidity .
  • Nitro-substituted analogs exhibit higher melting points (e.g., 190–192°C for the nitro derivative vs. 191–192°C for the methoxy compound), likely due to stronger intermolecular interactions .
  • Synthesis yields are consistently high (>90%) across analogs when using maleic anhydride and substituted anilines .
Tyrosinase Inhibition Potential

Molecular docking studies of structurally related maleamic acids revealed that substituents significantly influence binding affinity. For example:

  • 4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid exhibited a binding energy of -7.50 kcal/mol, surpassing kojic acid (-5.6 kcal/mol), a standard tyrosinase inhibitor .

Analytical Method Optimization

  • Solvent systems for quantitative analysis vary by substituent. For the methyl-substituted analog, a 4:3 isopropyl alcohol/acetone mixture achieved optimal titration accuracy (mass fraction: 94.23 ± 0.69% ) .
  • The methoxy analog’s insolubility in water necessitates similar non-aqueous titration methods, though specific solvent ratios require further study.

Biological Activity

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid, a compound with significant potential in biological research, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy-substituted aniline moiety linked to a butenoic acid derivative. This unique structure contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC11_{11}H13_{13}N1_{1}O3_{3}
Molecular Weight219.23 g/mol
CAS Number3052-50-4
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against various fungal strains, the compound demonstrated fungistatic effects against wood-staining fungi such as Mucor plumbeus, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL when complexed with nickel (II) .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. For instance, derivatives of similar compounds have shown significant antiproliferative effects against human cancer cell lines. A related study highlighted that modifications to the methoxy group can enhance cytotoxicity against breast cancer cells (MDA-MB-231), suggesting that structural variations can impact biological efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. It is believed to inhibit enzymes involved in metabolic pathways, leading to apoptosis in cancer cells. This interaction may involve the modulation of signaling pathways associated with cell survival and proliferation.

Study on Antiproliferative Effects

In a comparative analysis, various derivatives of similar compounds were tested for their antiproliferative activity. The results indicated that compounds with electron-donating groups, such as methoxy substituents, exhibited enhanced activity against MDA-MB-231 cells, with IC50_{50} values significantly lower than those of parent compounds .

Antifungal Efficacy

A detailed examination of the antifungal properties revealed that the ligand exhibited fungostatic activity while its metal complexes showed enhanced antifungal properties. The study concluded that the incorporation of metal ions could potentiate the biological effects of organic ligands .

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